Flutoprazepam is a highly potent, long-acting 1,4-benzodiazepine derivative characterized by an N1-cyclopropylmethyl group and an ortho-fluorinated phenyl ring. In B2B scientific procurement, it is primarily sourced as a high-purity analytical reference material for forensic toxicology and as a specialized pharmacological tool for in vivo GABA-A receptor modulation studies. Its defining pharmacokinetic trait is its rapid and near-complete hepatic biotransformation into the long-acting active metabolite N-desalkylflurazepam (norflurazepam). This distinct metabolic profile, combined with its high lipophilicity and structural differentiation from non-fluorinated analogs, makes it an essential compound for LC-MS/MS assay calibration, prodrug metabolism modeling, and sustained-duration neuropharmacological research [1].
Substituting Flutoprazepam with its direct non-fluorinated analog (Prazepam) or the class benchmark (Diazepam) fundamentally compromises both analytical resolution and in vivo assay dosing. In mass spectrometry, Prazepam lacks the ortho-fluorine atom, resulting in different precursor ion masses and fragmentation pathways, which invalidates its use as a surrogate standard for Flutoprazepam detection in multiplexed forensic panels. In neuropharmacological models, Diazepam and Prazepam exhibit significantly lower ex vivo receptor binding potencies and follow different metabolic pathways (yielding nordazepam rather than N-desalkylflurazepam). Utilizing these generic substitutes in pharmacokinetic or behavioral models will fail to replicate the specific rapid-parent-clearance and ultra-long-metabolite-duration characteristic of Flutoprazepam[1].
In ex vivo models measuring the inhibition of[3H]flunitrazepam binding to mouse brain receptors, Flutoprazepam demonstrates substantially higher potency than both its non-fluorinated analog and the class benchmark. Following oral administration, Flutoprazepam achieved an ID50 of 0.32 mg/kg, whereas Prazepam required 1.98 mg/kg and Diazepam required 0.89 mg/kg to achieve the same level of receptor inhibition [1].
| Evidence Dimension | Ex vivo ID50 for [3H]flunitrazepam binding inhibition |
| Target Compound Data | 0.32 mg/kg (p.o.) |
| Comparator Or Baseline | Prazepam (1.98 mg/kg) and Diazepam (0.89 mg/kg) |
| Quantified Difference | Flutoprazepam is ~6.1x more potent than Prazepam and ~2.7x more potent than Diazepam |
| Conditions | Ex vivo mouse brain receptor assay following oral administration |
Allows researchers to achieve target GABA-A receptor occupancy at significantly lower dosages, minimizing off-target solvent effects and toxicity in in vivo models.
Flutoprazepam functions as a highly efficient prodrug, characterized by rapid parent clearance and sustained active metabolite generation. Following a 2 mg oral dose, unchanged Flutoprazepam concentrations fall below 5 ng/ml within 2 hours and become undetectable by 6-9 hours. Conversely, its primary active metabolite, N-desalkylflurazepam, peaks between 2-12 hours and exhibits an extended elimination half-life averaging 90 hours [1]. This contrasts heavily with Diazepam, which yields desmethyldiazepam and exhibits a different steady-state accumulation profile.
| Evidence Dimension | Parent compound clearance vs. active metabolite half-life |
| Target Compound Data | Parent undetectable by 6-9h; Metabolite half-life ~90 hours |
| Comparator Or Baseline | Diazepam (yields desmethyldiazepam with different clearance kinetics) |
| Quantified Difference | Rapid parent elimination coupled with an ultra-long (90h+) metabolite half-life |
| Conditions | Single 2 mg oral dose pharmacokinetic profiling via GC-MS/HPLC in human subjects |
Procuring Flutoprazepam is essential for researchers needing a specific pharmacokinetic model of rapid prodrug conversion to N-desalkylflurazepam without the N1-diethylaminoethyl side chain present in Flurazepam.
As an analytical reference standard, Flutoprazepam (C19H16ClFN2O, exact mass 342.09) is structurally differentiated from Prazepam (C19H17ClN2O, exact mass 324.10) by an ortho-fluoro substitution on the 5-phenyl ring. This halogenation shifts the molecular weight by approximately 18 Da and significantly alters the lipophilicity and chromatographic retention time. In high-sensitivity UFLC-MS/MS assays, this ensures distinct precursor and product ion transitions, preventing signal overlap with Prazepam or other non-fluorinated benzodiazepines [1].
| Evidence Dimension | Molecular mass and structural markers for MS |
| Target Compound Data | Flutoprazepam (Exact mass: 342.09, ortho-fluorinated) |
| Comparator Or Baseline | Prazepam (Exact mass: 324.10, non-fluorinated) |
| Quantified Difference | +18 Da mass shift and distinct halogen-driven fragmentation pathways |
| Conditions | UFLC-MS/MS and GC-MS forensic screening |
Ensures absolute peak resolution and eliminates false positives in multiplexed toxicological screening panels, making it a mandatory distinct standard for accredited analytical labs.
Due to its specific exact mass (342.09) and unique fragmentation pattern driven by the ortho-fluorine atom, Flutoprazepam is procured as a certified reference material for calibrating LC-MS/MS and GC-MS equipment in forensic and clinical toxicology labs, ensuring no cross-talk with Prazepam [1].
Leveraging its exceptionally low ex vivo ID50 (0.32 mg/kg), Flutoprazepam is the preferred compound for neuropharmacological models requiring high-potency, long-acting allosteric modulation of the GABA-A receptor without the higher dosing volumes required by Diazepam or Prazepam [2].
Because the parent compound is cleared rapidly (<9 hours) while generating the ultra-long-acting metabolite N-desalkylflurazepam (t1/2 ~90 hours), it serves as an ideal clinical model compound for studying hepatic microsomal oxidation and long-term active metabolite accumulation [3].